molecular formula C22H18BrN2O8S- B10949414 3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

3-[(Acetyloxy)methyl]-7-[({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10949414
M. Wt: 550.4 g/mol
InChI Key: FYXQHTSRNCKMOY-UHFFFAOYSA-M
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Description

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, bromophenoxy, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile, which forms a [4 + 2] cycloadduct . This intermediate can then be further functionalized to introduce the acetoxy, bromophenoxy, and furan groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed reactions, which are efficient and can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(ACETYLOXY)METHYL]-7-[({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C22H18BrN2O8S-

Molecular Weight

550.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H19BrN2O8S/c1-11(26)31-8-12-10-34-21-17(20(28)25(21)18(12)22(29)30)24-19(27)16-7-6-15(33-16)9-32-14-4-2-13(23)3-5-14/h2-7,17,21H,8-10H2,1H3,(H,24,27)(H,29,30)/p-1

InChI Key

FYXQHTSRNCKMOY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br)SC1)C(=O)[O-]

Origin of Product

United States

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